molecular formula C6H11NO4 B13311926 1,3-Dimethyl 2-(aminomethyl)propanedioate

1,3-Dimethyl 2-(aminomethyl)propanedioate

Cat. No.: B13311926
M. Wt: 161.16 g/mol
InChI Key: RHWJSPABDYHOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl 2-(aminomethyl)propanedioate is an organic compound with the molecular formula C6H11NO4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a dimethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(aminomethyl)propanedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with formaldehyde and ammonia under basic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(aminomethyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions and reagents used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1,3-Dimethyl 2-(aminomethyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(aminomethyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions can lead to the formation of new compounds with different biological or chemical activities.

Comparison with Similar Compounds

1,3-Dimethyl 2-(aminomethyl)propanedioate can be compared with other similar compounds, such as:

    Dimethyl malonate: A simpler derivative of malonic acid, lacking the amino group.

    Methyl 2-(aminomethyl)malonate: Similar structure but with only one methyl group.

    Diethyl 2-(aminomethyl)malonate: Similar structure but with ethyl groups instead of methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

dimethyl 2-(aminomethyl)propanedioate

InChI

InChI=1S/C6H11NO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3,7H2,1-2H3

InChI Key

RHWJSPABDYHOBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.